N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide
Overview
Description
N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a synthetic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, a quinoline moiety, and a carboxamide group. Its distinct chemical properties make it a valuable tool in various experimental assays and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and quinoline intermediates. One common synthetic route includes the following steps:
Thiazole Synthesis: The thiazole ring is synthesized by reacting 2-amino-4,5-dimethylthiazole with appropriate reagents under controlled conditions.
Quinoline Synthesis: The quinoline moiety is prepared by reacting 6-fluoro-4-hydroxyquinoline with suitable starting materials.
Coupling Reaction: The final step involves coupling the thiazole and quinoline intermediates to form the desired carboxamide compound. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reaction conditions that favor amide bond formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Key considerations include the selection of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a reagent in various chemical assays and reactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with cellular components. In cell viability assays, the compound is reduced by mitochondrial enzymes to form a colored formazan product, which can be quantified to assess cell health . This reduction process is indicative of active cellular metabolism and is used to measure cell proliferation and cytotoxicity.
Comparison with Similar Compounds
N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide can be compared to other similar compounds, such as:
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Both compounds are used in cell viability assays, but MTT is more commonly employed.
Tetrazolium salts: These compounds share similar applications in measuring cell viability and proliferation.
The uniqueness of this compound lies in its specific structure, which allows for distinct interactions in biological assays and chemical reactions.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-7-8(2)22-15(18-7)19-14(21)11-6-17-12-4-3-9(16)5-10(12)13(11)20/h3-6H,1-2H3,(H,17,20)(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWVNNAUGOVSEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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